molecular formula CH3B B1250234 Methylborylene CAS No. 12538-96-4

Methylborylene

Cat. No. B1250234
CAS RN: 12538-96-4
M. Wt: 25.85 g/mol
InChI Key: LQOVEIULSMWWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylborylene is a boranylidene.

Scientific Research Applications

Reaction with Cyclohexene and Olefins

Methylborylene's interaction with cyclohexene and other olefins is a significant area of research. Systems generating methylborylene react with cyclohexene, forming compounds like 2-methyl-2-boratricyclo-[7.4.0.03.8]-tridecane (MBTT). Notably, only cyclic olefins were converted to MBTT analogs, with acyclic olefins and conjugated dienes yielding haloboration products (van der Kerk et al., 1983).

Insertion into C-H Bonds

Another fascinating application is the insertion of methylborylene into C-H bonds, as observed in compounds like benzenechromium tricarbonyl and ferrocene. This process results in the presence of B-H bonds in the insertion products, suggesting the involvement of free methylborylene (Kerk & Kerk, 1980).

Intermediacy in Alkyne Reactions

Research attempting to reproduce the synthesis of certain compounds using the “methylborylene-generating system” highlights the complexity of its reactivity. In these studies, the intermediacy of methylborylene was not confirmed, indicating a need for further exploration in this area (Schlögl & Wrackmeyer, 1985).

Synthesis of 1,4-Diboracyclohexa-2,5-dienes

The synthesis of 1,4-dimethyl-2,3,5,6-tetra-n-alkyl-1,4-diboracyclohexa-2,5-dienes demonstrates methylborylene's utility in creating complex molecular structures. This research underscores the versatility of methylborylene in synthetic chemistry (Kerk et al., 1984).

properties

CAS RN

12538-96-4

Product Name

Methylborylene

Molecular Formula

CH3B

Molecular Weight

25.85 g/mol

InChI

InChI=1S/CH3B/c1-2/h1H3

InChI Key

LQOVEIULSMWWNF-UHFFFAOYSA-N

SMILES

[B]C

Canonical SMILES

[B]C

Origin of Product

United States

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